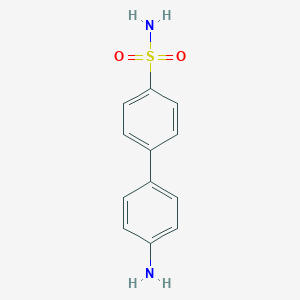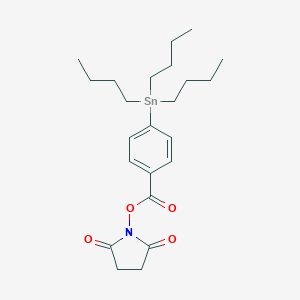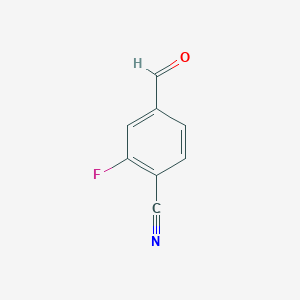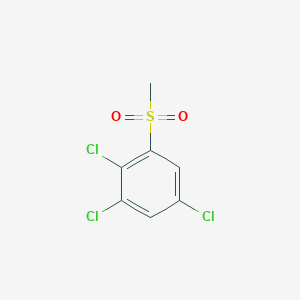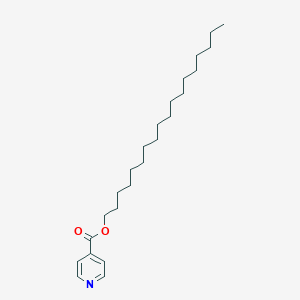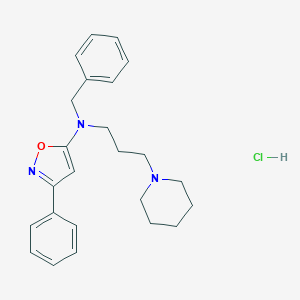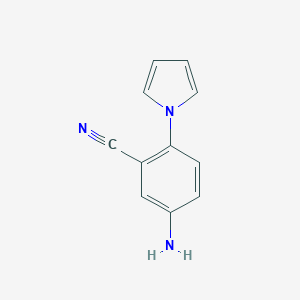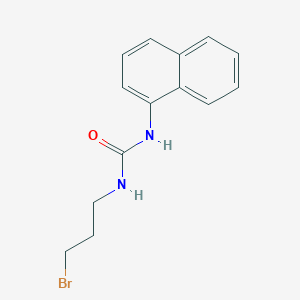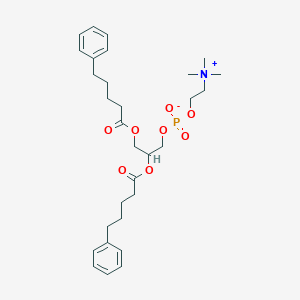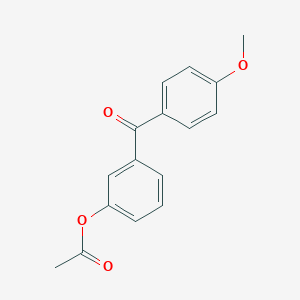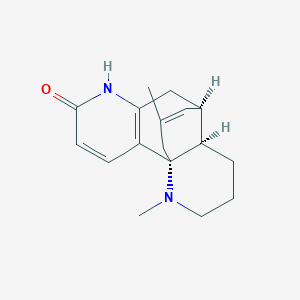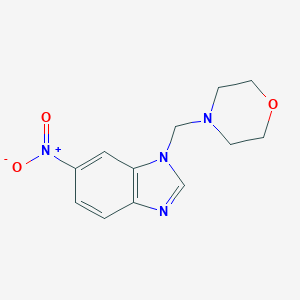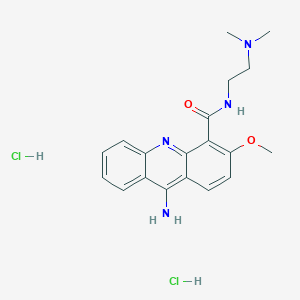
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate, also known as HMMA-2, is a chemical compound that has gained significant attention in scientific research. This chemical has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate may alter the expression of genes involved in cancer cell growth and Alzheimer's disease.
Biochemische Und Physiologische Effekte
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to inhibit the aggregation of amyloid-beta peptides, which may be beneficial in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using column chromatography. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been extensively studied for its potential use in cancer treatment and Alzheimer's disease. However, there are also limitations to using Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the effects of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate may vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for the study of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate. One potential direction is to further investigate its mechanism of action and its effects on gene expression. Additionally, the potential use of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in combination with other cancer treatments should be explored. Finally, the effects of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate on other diseases, such as Parkinson's disease, should be investigated.
Conclusion:
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been extensively studied for its potential use in cancer treatment and Alzheimer's disease. Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to inhibit the activity of HDACs, induce cell cycle arrest and apoptosis in cancer cells, and inhibit the aggregation of amyloid-beta peptides. While there are limitations to using Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in lab experiments, there are also several future directions for its study. Overall, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has the potential to be a valuable tool in the fight against cancer and neurodegenerative diseases.
Synthesemethoden
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate can be synthesized using various methods, including the reaction of morpholine, 4-hydroxy-3-methoxycinnamic acid, and acetic anhydride. Another method involves the reaction of morpholine, 4-hydroxy-3-methoxycinnamic acid, and thionyl chloride. Both methods result in the formation of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
CAS-Nummer |
19856-72-5 |
|---|---|
Produktname |
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate |
Molekularformel |
C17H21NO5 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-3-(2-methylmorpholin-4-yl)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C17H21NO5/c1-12-11-18(8-9-22-12)17(20)7-5-14-4-6-15(23-13(2)19)16(10-14)21-3/h4-7,10,12H,8-9,11H2,1-3H3/b7-5+ |
InChI-Schlüssel |
QQVYIGKECIIXSB-FNORWQNLSA-N |
Isomerische SMILES |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC |
SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
Kanonische SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)
